![molecular formula C17H22N6O B5547512 N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds with similar structures involves multiple steps, including condensation reactions, N-methylation, and the use of specific catalysts to enhance reaction efficiency. For example, a related synthesis process was described for N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrating the complexity and precision required in these syntheses (Wang et al., 2018).

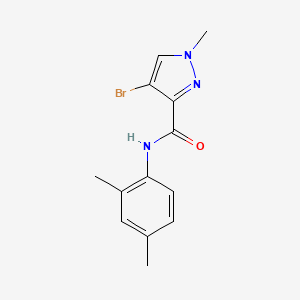

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(2-Ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide is often analyzed using spectroscopic methods such as NMR, IR, and MS, alongside computational modeling to predict conformations and reactivity. For instance, detailed structure elucidation using these techniques was reported for a cannabinoid with a highly substituted pyrazole skeleton, highlighting the role of these analyses in understanding molecular interactions and properties (Girreser et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study by Crawforth and Paoletti (2009) discusses a one-pot synthesis method for imidazo[1,5-a]pyridines, highlighting the potential for introducing various substituents, which could be related to the synthesis of compounds like N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide (Crawforth & Paoletti, 2009).

Cellular Permeability and DNA Binding

- Liu and Kodadek (2009) investigated the cellular permeability of pyrrole-imidazole (Py-Im) polyamides, chemicals that can specifically bind to DNA sequences, which could be relevant to understanding the behavior of compounds like this compound (Liu & Kodadek, 2009).

Enhancing Cellular Uptake

- Meier, Montgomery, and Dervan (2012) explored modifications to the hairpin γ-aminobutyric acid turn unit in Py-Im polyamides to enhance their cellular uptake, which could be significant for the application of this compound (Meier et al., 2012).

DNA Recognition and Gene Expression Control

- Chavda et al. (2010) studied N-Methyl imidazole and N-methyl pyrrole-containing polyamides for their potential in targeting specific DNA sequences and controlling gene expression, which can be related to the applications of this compound (Chavda et al., 2010).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

The future directions for research on this compound could include exploring its potential uses in medicine, given the wide range of biological activities exhibited by many imidazole derivatives . Additionally, further studies could be conducted to better understand its physical and chemical properties, and to develop more efficient methods for its synthesis.

Propiedades

IUPAC Name |

N-[3-(2-ethylimidazol-1-yl)propyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-3-16-18-8-11-23(16)10-5-7-19-17(24)14-12-13(20-21-14)15-6-4-9-22(15)2/h4,6,8-9,11-12H,3,5,7,10H2,1-2H3,(H,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQIBNLWLNEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCNC(=O)C2=CC(=NN2)C3=CC=CN3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)

![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)